Product packaging for Biotin-cysteine(Cat. No.:CAS No. 151009-85-7)

Biotin-cysteine

Cat. No.: B596664
CAS No.: 151009-85-7
M. Wt: 365.463
InChI Key: GJCQPPUOAYPVRE-PPINCWRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-cysteine is a synthetic conjugate designed for advanced bioconjugation and radiopharmaceutical development. This reagent combines the strong binding affinity of the vitamin biotin for avidin and streptavidin (with a dissociation constant Kd in the range of 10⁻¹⁵ M) with the versatile metal-chelating properties of the amino acid L-cysteine . The primary research application of this compound is in the design and synthesis of target-specific molecular probes, particularly for use with technetium-99m in diagnostic imaging . In this context, the cysteine moiety acts as an efficient bifunctional chelating system (BFCS) to bind metal fragments like [99mTc(N)(PNP)]²⁺, while the biotin portion serves as a high-affinity targeting group for the avidin-biotin system, a model often used to validate new labeling methodologies . The compound is typically prepared by coupling the amino group of cysteine to the carboxyl group of biotin via a spacer, and its binding affinity is known to be dependent on the nature and length of this spacer . This compound derivatives have been studied for their stability against transchelation with cysteine and glutathione, as well as degradation by biotinidase, which is crucial for in vivo applications . This product is intended for research purposes in bioconjugation chemistry, the development of pretargeting strategies, and the creation of novel radiopharmaceuticals. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23N3O5S2 B596664 Biotin-cysteine CAS No. 151009-85-7

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCQPPUOAYPVRE-PPINCWRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization of Biotin Cysteine

Stereoselective Synthesis of (+)-Biotin from L-Cysteine Precursors

The synthesis of (+)-biotin, an essential B vitamin, has been a subject of intense research due to its complex stereochemistry. researchgate.net A highly effective strategy involves using the naturally occurring amino acid L-cysteine as a starting material, which inherently provides the correct stereochemistry for one of the chiral centers in the final product. researchgate.netdp.tech

Novel Synthetic Routes and Methodological Advancements

The table below summarizes some of the key synthetic strategies for (+)-biotin starting from L-cysteine.

Starting MaterialKey Intermediate(s)Key ReactionsOverall Yield (%)Number of StepsReference(s)
L-CystineBicyclic hydantoinothiolactoneTMSOTf-catalyzed cyanation, DBU-catalyzed isomerization449 researchgate.netrsc.org
L-Cysteineα-Amino nitrile, ThiolactoneStrecker reaction, Fukuyama coupling3410 nih.gov
L-Cysteineanti-O-TMS-cyanohydrin, Keto acidLewis base-catalyzed cyanosilylation, Di-Grignard reaction2511 capes.gov.brnih.govacs.org

Role of L-Cysteine as a Raw Material in Biotin (B1667282) Synthesis

L-cysteine is a crucial and cost-effective raw material for the industrial production of (+)-biotin. researchgate.netresearchgate.netpatsnap.com Its inherent chirality is a significant advantage, as it allows for stereospecific synthesis, avoiding the need for costly resolution steps. researchgate.netdp.techpatsnap.com Several industrial processes have been developed that leverage L-cysteine to produce key intermediates, such as a thiolactone, which can then be converted to (+)-biotin. researchgate.netdp.techresearchgate.net

The use of L-cysteine as a starting material represents a more stable and efficient synthetic method compared to some traditional approaches. patsnap.com For instance, a method has been developed that uses L-cysteine monohydrochloride and employs benzaldehyde (B42025) and sodium cyanate (B1221674) for ring closure, overcoming the need for more hazardous reagents. patsnap.com This particular process, which involves benzyl (B1604629) protection followed by ring opening, has a total yield of 34.0-38.0%. patsnap.com

Functionalization and Derivatization of Biotin-Cysteine for Research Applications

The unique properties of biotin and cysteine have been harnessed to create a variety of molecular tools for research. By conjugating biotin to cysteine, either directly or through a spacer arm, researchers can develop probes with specific functionalities. scbt.comnih.gov

Design of Biotin Derivatives with Unique Chelation Properties

The incorporation of a cysteine residue into a biotin derivative can impart unique chelation properties. For example, N-Biotinyl-N′-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt demonstrates strong interactions with metal ions, which enhances its stability and reactivity. scbt.com The cysteine component is key to this chelation ability. scbt.com

Furthermore, biotin derivatives can be designed to carry chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.govnih.gov These bis-biotin-DOTA derivatives are of interest for applications in pretargeted radioimmunotherapy, where they can bind radiometals like Indium-111 and Yttrium-90. nih.gov The design of these molecules often involves careful consideration of the spacer arms connecting the biotin and chelating moieties to ensure optimal binding and stability. scispace.com

Spacer Arm Design in this compound Conjugates

The spacer arm connecting biotin to cysteine or other molecules is a critical design element that can significantly influence the properties and applications of the conjugate. thermofisher.comresearchgate.net The length and chemical nature of the spacer can affect the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin, the solubility of the conjugate, and its resistance to enzymatic degradation. thermofisher.comnih.govrsc.org

For instance, adding a 6-aminohexanoic acid (Ahx) spacer arm between biotin and a peptide inhibitor was shown to increase the inhibition of cathepsin B but not cathepsin L, highlighting how spacer design can be used to achieve selective targeting. nih.gov In another study, molecular modeling suggested that the ability of bis-biotin compounds to cross-link avidin is dependent on the spacer length, with optimal distances between the biotin units ranging from 10-25 Å. rsc.org

The table below provides examples of different spacer arms used in biotin conjugates and their impact.

Spacer ArmKey Feature(s)Application/EffectReference(s)
Poly(ethylene) glycol (PEG)Increases solubilityPreserves solubility of labeled proteins thermofisher.comresearchgate.net
6-aminohexanoic acid (Ahx)Increases distance and flexibilityEnhances inhibition of specific enzymes nih.gov
CadaverineLong molecular bridgeReduces steric hindrance in large protein complexes
p-Aminobenzoic acidIncreased rigidity and head-to-tail distanceEnhances binding affinity and stability nih.govscispace.com

The choice of spacer arm is therefore a crucial aspect of designing this compound conjugates for specific research applications, from enzyme inhibition to protein labeling and targeted drug delivery. thermofisher.comnih.govchemrxiv.orgacs.org

Advanced Bioconjugation Strategies Utilizing Cysteine Biotinylation

Thiol-Mediated Cysteine Bioconjugation Methods

The reactivity of the thiol side chain of cysteine has been extensively exploited for protein modification. ucl.ac.uk This nucleophilic group readily reacts with various electrophilic reagents, forming stable covalent bonds. researchgate.net Thiol-mediated bioconjugation is a powerful tool for attaching probes like biotin (B1667282) to proteins for applications in affinity tagging, bioimaging, and therapeutic development. papyrusbio.com

Maleimide-based reagents are among the most widely used for cysteine bioconjugation. creative-biolabs.com The maleimide (B117702) group undergoes a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable thioether bond. This reaction is highly efficient and selective for cysteines, particularly at a pH range of 6.5-7.5.

Biotin-X-maleimide is a common reagent that features a biotin moiety, a spacer arm, and a thiol-reactive maleimide group. lumiprobe.com The spacer, often an aminocaproic acid, helps to minimize steric hindrance when the biotinylated protein binds to avidin (B1170675) or streptavidin. lumiprobe.com This methodology has been instrumental in developing antibody-drug conjugates (ADCs) and for labeling proteins for detection and purification. creative-biolabs.com An improved method utilizing biotin-conjugated maleimides has been developed to specifically label cysteine residues in either the thiol or disulfide state, enhancing the sensitivity of detection through efficient enrichment of the biotinylated peptides. nih.gov

Reagent TypeReactive GroupTarget ResidueBond FormedKey Features
Maleimide-basedMaleimideCysteineThioetherHigh reactivity and selectivity for thiols. creative-biolabs.com
Biotin-X-maleimideMaleimideCysteineThioetherContains a spacer arm to reduce steric hindrance. lumiprobe.com

Iodoacetamide (B48618) and other haloacetyl derivatives are classic alkylating agents used for cysteine modification. The reaction proceeds via an SN2 nucleophilic substitution, where the cysteine thiolate attacks the carbon atom bearing the halogen, displacing it to form a stable thioether linkage. acs.org This method is widely employed in proteomics for the reduction and alkylation of cysteine residues prior to mass spectrometry analysis. rockefeller.edu

Biotinylated iodoacetamide (BIAM) is a key reagent in this class. acs.org It allows for the specific labeling of reduced cysteine residues. This has been used to profile reactive cysteine residues and to study changes in their redox state. acs.org For instance, by comparing the labeling pattern of BIAM in untreated and oxidant-treated samples, researchers can identify cysteines that have undergone oxidation. acs.org While highly effective, iodoacetamide can sometimes exhibit non-specific alkylation of other nucleophilic residues, a factor that requires consideration in experimental design. acs.org

Alkylating AgentReaction TypeKey ApplicationAdvantageLimitation
IodoacetamideSN2 AlkylationProteomics sample preparation, redox profiling. acs.orgrockefeller.eduForms stable thioether bonds. acs.orgPotential for non-specific alkylation. acs.org
Biotinylated Iodoacetamide (BIAM)SN2 AlkylationIdentifying and profiling reactive cysteines. acs.orgAllows for affinity enrichment of labeled peptides. acs.orgReactivity is pH-dependent. acs.org

More recent developments in cysteine bioconjugation have introduced reagents like benzyl (B1604629) isothiocyanates and vinyl heteroarenes. Benzyl isothiocyanates have been shown to be highly selective for cysteine residues. papyrusbio.comnih.gov Research comparing phenyl isothiocyanate and benzyl isothiocyanate demonstrated the latter's enhanced reactivity and selectivity, leading to the development of improved fluorescent dyes for protein labeling. nih.gov These reagents have been successfully used to label free cysteines on antibodies, such as trastuzumab, after the reduction of interchain disulfide bonds. nih.gov

Vinyl heteroarenes represent another class of reagents for cysteine modification. These compounds react with thiols through a Michael addition mechanism. papyrusbio.com The reactivity and selectivity of these compounds can be tuned by altering the heterocycle, providing a versatile platform for bioconjugation.

Reagent ClassReaction MechanismSelectivityApplication Example
Benzyl IsothiocyanatesNucleophilic AdditionHigh for CysteineLabeling of antibodies (e.g., trastuzumab). nih.gov
Vinyl HeteroarenesMichael AdditionTunable based on heterocycleGeneral protein modification. papyrusbio.com

Iodoacetamide and Alkylation Chemistry in Cysteine Biotinylation

Click Chemistry Approaches for Cysteine Biotinylation

Click chemistry, a class of reactions that are rapid, selective, and high-yielding, has revolutionized bioconjugation. These bioorthogonal reactions can be performed in complex biological mixtures with minimal side reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction used for cysteine biotinylation. acs.orgacs.org In a typical workflow, cysteine residues are first labeled with a probe containing an alkyne group, such as iodoacetamide-alkyne (IAA). acs.orgacs.orgresearchgate.net Subsequently, a biotin molecule functionalized with an azide (B81097) group is "clicked" onto the alkyne-tagged protein in the presence of a copper(I) catalyst. acs.orgacs.orgresearchgate.net This strategy is widely used in chemoproteomic workflows for the enrichment and identification of cysteine-containing peptides. acs.orgacs.org

However, studies have revealed that under certain CuAAC conditions, a side reaction can occur involving the cysteine thiol, the alkyne probe, and the azide tag, leading to the formation of thiotriazole byproducts. nih.govnih.govacs.org This can result in false-positive identifications in proteomic studies. nih.govnih.govacs.org Awareness of this potential artifact has led to the development of modified CuAAC protocols that minimize this undesired reactivity and improve the signal-to-noise ratio. nih.govacs.org

To improve the efficiency and coverage of cysteine chemoproteomic studies, significant effort has been dedicated to optimizing click chemistry reagents and methodologies. One area of focus has been the fragmentation of the biotinylated cysteine adducts during mass spectrometry analysis. acs.orgnih.gov By understanding the gas-phase fragmentation patterns of different cysteine biotinylation via click chemistry (CBCC) reagent combinations, researchers have been able to enhance the coverage of labeled peptides. acs.orgacs.orgnih.gov For instance, the identification of a cyclic oxonium-biotin fragment ion serves as a signature for CBCC peptides, aiding in their identification. acs.orgnih.gov

The development of novel cleavable linkers and isobaric labeling reagents compatible with click chemistry has also expanded the capabilities of cysteine chemoproteomics. researchgate.net The silane-based Cleavable Linkers for Isotopically-labeled Proteomics (sCLIP) method, for example, allows for multiplexed sample analysis, increasing throughput. researchgate.net This approach uses click-assembled isobaric tags where the reporter group is part of the capture reagent and the balancer is in the cysteine-reactive probe. researchgate.net Such innovations continue to push the boundaries of what can be achieved in the comprehensive analysis of the cysteine proteome.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Proteomic Labeling

Site-Specific Protein Biotinylation through Engineered Cysteine Residues

The specific attachment of biotin to a predetermined site on a protein is a powerful strategy in bioconjugation. Engineering cysteine residues into a protein's structure provides a highly selective target for biotinylation reagents. acs.orgnih.gov This approach leverages the unique reactivity of the cysteine thiol group, which is often more nucleophilic than other amino acid side chains like amines, especially at neutral pH. google.com

Genetic Engineering of Cysteine Residues for Bioconjugation

Genetic engineering techniques allow for the introduction of cysteine residues at specific, solvent-accessible locations on a protein's surface. acs.org This method is fundamental to creating homogenous bioconjugates where the biotin molecule is attached uniformly, ensuring a consistent drug-to-antibody ratio (DAR) in therapeutic applications like antibody-drug conjugates (ADCs).

The process involves site-directed mutagenesis to substitute a native amino acid with a cysteine. mdpi.com The selection of the mutation site is critical; often, residues with high solvent accessibility are chosen to ensure the engineered thiol group is available for conjugation. nih.gov For instance, serine, alanine, or valine residues in surface-exposed regions are common targets for substitution. nih.gov Technologies such as the THIOMAB™ platform have been developed to systematically engineer cysteines into antibodies, enabling site-specific drug attachment. mdpi.com

Proximity Biotinylation Techniques (e.g., BioID and BioID2)

Proximity biotinylation is an innovative method for identifying protein-protein interactions (PPIs) within a living cell. nih.gov It relies on fusing a "bait" protein of interest to a promiscuous biotin ligase enzyme. nih.govfrontiersin.org When activated by the addition of excess biotin, the enzyme generates highly reactive biotin intermediates that covalently label proteins within a close proximity (typically a few nanometers) of the bait protein. frontiersin.orgprotocols.io These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. nih.govfrontiersin.org This technique is particularly valuable for capturing weak or transient interactions that are often missed by conventional methods. nih.govprotocols.io

The first-generation technique, BioID , utilizes a mutated E. coli biotin ligase, BirA* (R118G), which has a destabilized active site. addgene.org This instability allows for the release of reactive biotinoyl-5'-AMP, which then nonspecifically labels exposed lysine (B10760008) residues on nearby proteins. addgene.org While effective, BioID has limitations, including a long labeling time (18-24 hours) and the relatively large size of the BirA* enzyme (35 kDa), which can potentially affect the function or localization of the bait protein. frontiersin.orgcreative-proteomics.com

To address these limitations, an improved version called BioID2 was developed. addgene.org BioID2 is based on a smaller biotin ligase from Aquifex aeolicus (28 kDa) and features a different mutation (R40G) to induce promiscuous activity. nih.govaddgene.org It offers higher precision, improved localization, and is more sensitive at lower biotin concentrations compared to its predecessor. nih.govaddgene.org Despite these improvements, the labeling time for BioID2 remains in the 18-24 hour range. creative-proteomics.com More recent advancements have led to even faster versions like TurboID and miniTurbo, which can label proteins in as little as 10 minutes. addgene.orgcreative-proteomics.com

Table 1: Comparison of Proximity Biotinylation Techniques

Feature BioID BioID2
Enzyme Origin Escherichia coli (BirA*) Aquifex aeolicus
Enzyme Size ~35 kDa ~28 kDa
Mutation R118G R40G
Labeling Time 18-24 hours 18-24 hours
Key Advantage Established method for detecting weak/transient PPIs. nih.gov Smaller size, higher precision, reduced interference. addgene.orgcreative-proteomics.com

| Primary Target | Lysine residues | Lysine residues |

Stability and Reactivity Considerations in Cysteine-Biotin Conjugates

The conjugation of biotin to cysteine residues is most commonly achieved using a maleimide functional group attached to the biotin molecule via a linker. axispharm.comjove.com The maleimide group reacts specifically with the thiol side chain of cysteine through a Michael addition reaction, forming a stable thiosuccinimide bond under mild, physiological conditions (pH 6.5–7.5). axispharm.comjove.com This reaction is highly efficient and chemoselective, proceeding approximately 1,000 times faster with thiols than with amines at neutral pH. axispharm.com

Despite its widespread use, the resulting thiosuccinimide linkage has known stability issues. axispharm.comcreativepegworks.com The bond is susceptible to a retro-Michael reaction, particularly in the presence of other free thiols like glutathione (B108866) or human serum albumin, which are abundant in plasma. jove.comresearchgate.netucl.ac.uk This reversal can lead to "deconjugation" of the biotin payload or its transfer to other molecules, which can compromise the efficacy of a therapeutic and cause off-target effects. axispharm.comucl.ac.uk

Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:

Thiosuccinimide Ring Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a succinamic acid thioether. prolynxinc.com This ring-opened product is no longer susceptible to the retro-Michael reaction, thus forming a stable, irreversible bond. creativepegworks.comprolynxinc.com The rate of this hydrolysis can be slow for conventional N-alkyl maleimides. prolynxinc.com To accelerate this stabilizing reaction, "self-hydrolyzing" maleimides have been engineered with adjacent basic amino groups that catalyze the ring-opening at neutral pH. creativepegworks.com Another approach involves using N-aryl maleimides (e.g., N-phenyl or N-fluorophenyl), where the electron-withdrawing nature of the aryl group accelerates the initial conjugation and subsequent hydrolysis, leading to significantly more stable conjugates. ucl.ac.ukresearchgate.net

Alternative Reagents: To avoid the instability of the thiosuccinimide bond altogether, alternative cysteine-reactive chemistries have been explored. Carbonylacrylic reagents, for example, react with thiols via Michael addition to form a linear thioether conjugate that is resistant to degradation and thiol exchange. creativepegworks.comnih.gov Similarly, vinylheteroarenes, such as vinylpyrimidines, have shown rapid and selective reactivity with cysteines, yielding exceptionally stable conjugates. rsc.org

Table 2: Stability of Thiol-Maleimide Conjugates

Issue Mechanism Consequence Stabilization Strategy
Instability in Plasma Retro-Michael Reaction Reversal of the linkage, leading to deconjugation or payload exchange with other thiols (e.g., albumin). axispharm.comucl.ac.uk Hydrolysis of the thiosuccinimide ring to form a stable succinamic acid. prolynxinc.com

| Slow Stabilization | Slow rate of hydrolysis for conventional N-alkyl maleimides. | The conjugate may undergo deconjugation before the stabilizing hydrolysis occurs. prolynxinc.com | Use of N-aryl maleimides or "self-hydrolyzing" maleimides to accelerate ring hydrolysis. creativepegworks.comresearchgate.net |

Table 3: Compound Names Mentioned

Compound Name
Biotin
Cysteine
Biotin-cysteine
Glutathione
Dithiothreitol (B142953) (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)
Biotinoyl-5'-AMP
Lysine
Serine
Alanine
Valine
Human Serum Albumin
N-alkyl maleimides
N-aryl maleimides
Carbonylacrylic reagents
Vinylpyrimidines
Dehydroascorbic acid
Monomethyl auristatin F (MMAF)
Trastuzumab
Cematodin
Ellman's reagent (DTNB)
Iodoacetamide
N-ethylmaleimide

Applications of Biotin Cysteine in Contemporary Biochemical Research

Proteomics and Protein Modification Analysis

Biotin-cysteine has become an indispensable reagent in the field of proteomics, enabling researchers to investigate the complex landscape of protein modifications and interactions.

Detection and Quantification of Reversible Cysteine Oxidation (S-Nitrosylation, S-Sulfenylation, S-Glutathionylation)

Reversible oxidation of cysteine residues is a critical post-translational modification (PTM) that regulates protein function in response to cellular redox signals. This compound derivatives are central to methods designed to detect and quantify these modifications, which are often transient and of low abundance. nih.gov

S-Nitrosylation: The "biotin switch technique" (BST) is a widely used method for detecting protein S-nitrosylation. nih.govnih.gov This technique involves three key steps: first, blocking all free cysteine thiols in a sample; second, selectively reducing the S-nitrosylated cysteines to free thiols using ascorbate; and third, labeling these newly formed thiols with a biotinylating reagent, such as biotin-HPDP (N-[6-(Biotin-amido)hexyl]-3′-(2′-pyridyldithio)propionamide). nih.govliverpool.ac.uk The biotinylated proteins can then be detected by western blotting with anti-biotin antibodies or enriched using avidin-affinity chromatography for identification by mass spectrometry. nih.govliverpool.ac.uk While effective, the classic BST has been noted to be more suitable for detecting high levels of S-nitrosylation. nih.gov To address this, variations and optimizations, such as dual-labeling strategies, have been developed to improve the coverage of the S-nitrosylated proteome. ahajournals.org

S-Sulfenylation: The detection of S-sulfenylation, the oxidation of a cysteine thiol to sulfenic acid (Cys-SOH), is crucial for understanding redox signaling. researchgate.net Probes like biotin-benzoboroxole (Bio-ben) have been designed for the specific and efficient capture of proteins with sulfenic acid modifications. nih.govacs.orgfigshare.com These probes react with Cys-SOH, allowing for the subsequent enrichment and identification of the modified proteins. researchgate.netnih.govacs.orgfigshare.com

S-Glutathionylation: This modification involves the formation of a mixed disulfide bond between a protein cysteine and glutathione (B108866). researchgate.net Methods to detect S-glutathionylation often employ a "biotin-switch" like approach. mdpi.com In this case, after blocking free thiols, the S-glutathionylated cysteines are specifically reduced by enzymes like glutaredoxin (Grx). mdpi.comnih.gov The resulting free thiols are then tagged with a biotinylated reagent, enabling their detection and enrichment. researchgate.netmdpi.comnih.gov

Table 1: Methods for Detecting Reversible Cysteine Oxidations using this compound Analogs

Cysteine ModificationDetection MethodKey ReagentsPrinciple
S-Nitrosylation Biotin (B1667282) Switch Technique (BST)MMTS (blocking), Ascorbate (reducing), Biotin-HPDP (labeling)Selective reduction of S-NO and subsequent biotinylation of the nascent thiol. nih.govliverpool.ac.uk
S-Sulfenylation Probe-based LabelingBiotin-benzoboroxole (Bio-ben)Specific reaction of the probe with cysteine sulfenic acid for biotin tagging. nih.govacs.org
S-Glutathionylation Modified Biotin SwitchNEM (blocking), Glutaredoxin (reducing), Biotin-maleimide (labeling)Enzymatic reduction of S-SG followed by biotinylation of the exposed thiol. mdpi.comnih.gov

Activity-Based Protein Profiling (ABPP) using this compound Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex proteomes. nih.govpnas.org this compound containing probes are frequently employed in ABPP to study various enzyme classes, including cysteine proteases. pnas.orgnomuraresearchgroup.com

These probes typically consist of three components: a reactive group that covalently binds to the active site of the target enzyme, a linker, and a reporter tag, which is often biotin. pnas.org The biotin tag facilitates the enrichment of probe-labeled enzymes using avidin (B1170675) affinity chromatography, allowing for their subsequent identification by mass spectrometry. nih.govoup.com This approach has been instrumental in discovering novel enzyme activities and in screening for enzyme inhibitors in a competitive ABPP format. nih.gov For instance, biotinylated probes have been developed to profile the activity of cysteine cathepsins and metalloproteinases in various disease models. nih.gov

Global Analysis of Cysteine Reactivity in Proteomes

The reactivity of a cysteine residue is a key determinant of its susceptibility to post-translational modifications and its potential to be targeted by covalent drugs. nih.govnih.gov Chemical proteomic platforms, such as isoTOP-ABPP (isotope-tagged, activity-based protein profiling), have been developed to globally quantify the reactivity of thousands of cysteines in their native cellular environment. nih.gov

In this approach, cysteine residues in a proteome are labeled with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). nih.gov This is followed by the "click chemistry" attachment of a biotin-containing tag, often with an isotopic label for quantitative analysis. researchgate.net The biotinylated peptides are then enriched and analyzed by mass spectrometry to generate a profile of cysteine reactivity across the proteome. nih.govmdpi.com This methodology allows researchers to identify hyperreactive cysteines that are often functionally important and to monitor changes in cysteine reactivity in response to cellular stimuli or drug treatment. nih.govresearchgate.net

Affinity Purification and Enrichment of Biotinylated Proteins for Proteomic Studies

The exceptionally strong and specific interaction between biotin and avidin or streptavidin is the cornerstone of affinity purification techniques for biotinylated molecules. nih.govwikipedia.org this compound and its derivatives are used to tag proteins of interest, which can then be efficiently isolated from complex mixtures like cell lysates. liverpool.ac.ukresearchgate.netbiocat.comresearchgate.net

This enrichment strategy is a common downstream step in many of the applications mentioned above, including the biotin switch technique and ABPP. nih.govnih.gov The captured proteins are typically bound to streptavidin-coated beads or resins. Depending on the experimental design, the proteins can be eluted for further analysis. For instance, cleavable biotinylation reagents, which contain a disulfide bond in their linker arm, allow for the release of the captured protein under reducing conditions. thermofisher.com This affinity purification step significantly reduces sample complexity and enhances the sensitivity of detection for low-abundance proteins in subsequent mass spectrometry analysis. mdpi.comnih.govnih.gov

Development of Molecular Probes and Imaging Agents

The unique properties of the this compound moiety have been exploited to create sophisticated molecular probes and imaging agents for visualizing and identifying specific proteins and cellular processes.

Fluorescent and Biotin-Tagged Probes for Target Protein Identification

To facilitate the identification and visualization of target proteins, researchers have developed dual-functional probes that incorporate both a biotin tag for affinity purification and a fluorescent reporter for imaging. researchgate.netnih.gov These bimodal probes allow for the sensitive detection of target enzymes in complex proteomes through in-gel fluorescence scanning and subsequent identification via mass spectrometry after enrichment. researchgate.netnih.gov

For example, a probe containing a coumarin (B35378) fluorophore and a biotin label has been successfully used to detect and quantify the trypanosomal cysteine protease rhodesain. researchgate.netnih.gov Similarly, biotinylated fluorescent probes have been designed to target specific proteins in cancer cells, enabling their visualization and tracking. acs.org The development of such probes, often based on known inhibitor scaffolds, provides powerful tools for drug discovery and for elucidating the roles of specific proteins in health and disease. nih.gov

Molecular Recognition and Protein Engineering

The unique characteristics of this compound facilitate its use in creating and studying molecular recognition systems and in the site-specific modification of proteins.

Investigation of Biotin-Avidin/Streptavidin Interaction Dynamics

The biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.combibliotekanauki.pl This exceptionally high affinity is attributed to a combination of factors, including an extensive network of hydrogen bonds and van der Waals forces between biotin and the binding pocket of the protein. bibliotekanauki.pl

To study the mechanics of this interaction at a single-molecule level, researchers have engineered a monovalent streptavidin tetramer with a single cysteine residue. plos.org This allows for the site-specific immobilization of the streptavidin molecule, ensuring a well-defined pulling geometry for force spectroscopy experiments. plos.org Such studies provide precise measurements of the unbinding forces, which are typically in the range of 100-500 pN, and help to elucidate the force propagation pathways through the protein-ligand interface. plos.org The development of mutant forms of streptavidin, such as traptavidin, which exhibits an even slower off-rate for biotin, has provided further insights into the structural features that govern this high-affinity interaction. nih.gov

Table 1: Biotin-Avidin/Streptavidin Interaction Parameters

ParameterValueReference
Dissociation Constant (Kd)10⁻¹⁵ M thermofisher.combibliotekanauki.pl
Unbinding Force Range100-500 pN plos.org

Use in Synthetic Molecular Recognition Modules for Protein Assembly

This compound plays a crucial role in the construction of synthetic systems designed to direct the assembly of proteins. By coupling biotin to synthetic recognition molecules, such as tris-functionalized cyanuric acid (TCA) and melamine (B1676169) (TM), researchers can display these modules on streptavidin. researchgate.netnih.gov The specific interaction between TCA and TM then drives the selective assembly of the streptavidin proteins into larger, ordered structures. researchgate.netnih.gov

In one approach, biotin is coupled to TCA and TM, allowing for their pseudo-tetrahedral display on streptavidin. researchgate.netnih.gov The recognition between TCA and TM subsequently mediates the formation of protein assemblies. researchgate.netnih.gov To further control the assembly process, these recognition modules can be attached to other protein scaffolds, such as coiled-coil peptides, via a cysteine residue, creating more "exposed" modules that can influence the aggregation behavior. researchgate.net This strategy of using synthetic molecular recognition motifs provides a powerful tool for engineering novel protein architectures. researchgate.netrsc.org

Impact of Conjugation on Enzyme Activity and Conformation

The conjugation of this compound derivatives to enzymes can have a significant impact on their catalytic activity and conformation. The site of conjugation is critical; modification of amino acids within or near the active site can lead to a loss of function. thermofisher.complos.org

In a study involving a mutant form of P450cam, biotin-PEG derivatives with spacer arms of varying lengths were conjugated to a surface-exposed cysteine residue near the active site. nih.gov The results showed that conjugation with a shorter spacer arm (biotin-PEG₂) retained enzymatic activity, while a longer spacer arm (biotin-PEG₁₁) dramatically reduced it. nih.gov This suggests that the length and nature of the linker molecule can influence the enzyme's conformation and, consequently, its activity. nih.gov Interestingly, the activity of the biotin-PEG₂-3mD conjugate could be modulated by the addition of avidin, demonstrating the potential for creating enzyme switches. nih.gov

Mechanistic Studies of Biochemical Pathways (non-clinical)

This compound serves as a valuable chemical probe for investigating the mechanisms of various biochemical pathways, particularly those involving redox regulation.

Exploration of Protein S-Thiolation Mechanisms using this compound

Protein S-thiolation is a reversible post-translational modification where a low-molecular-weight thiol, such as cysteine or glutathione, forms a mixed disulfide bond with a reactive cysteine residue on a protein. researchgate.net This modification plays a crucial role in redox signaling and protecting proteins from irreversible oxidation.

This compound can be used as a "redox probe" to detect and identify proteins susceptible to S-thiolation. researchgate.net Under oxidizing conditions, this compound forms disulfide bonds with reactive protein cysteines, thereby tagging these modified proteins with biotin. researchgate.net The biotin tag allows for the detection of these S-thiolated proteins using techniques like nonreducing Western blotting with streptavidin-HRP and their purification via streptavidin-agarose affinity chromatography. researchgate.net

This approach has been successfully used to study protein S-thiolation in various contexts. For example, it was employed to demonstrate that S-thiolation of HSP27, a small heat shock protein, regulates its multimeric aggregate size independently of phosphorylation. nih.gov Biotinylated cysteine acted as a probe to show that oxidant stress leads to the S-thiolation of HSP27 at its single cysteine residue (Cys-141), causing the disaggregation of its large multimeric structures. nih.gov This method has also been applied to study protein S-thiolation in isolated rat kidneys subjected to ischemia and reperfusion, revealing a significant increase in this modification during oxidative stress. researchgate.net

Investigation of Biotin-Mediated Gene Expression Regulation through Histone Biotinylation

Biotin's role in regulating gene expression extends beyond its classical function as a coenzyme for carboxylases and involves the epigenetic modification of histones. annualreviews.orgresearchgate.net This process, known as histone biotinylation, involves the covalent attachment of biotin to specific lysine (B10760008) residues on the N-terminal tails of histone proteins, which are central to the structure of chromatin. annualreviews.orgunl.edu This modification can influence chromatin structure, making it more compact or relaxed, thereby affecting the accessibility of DNA to transcription factors and regulating gene expression. cellsignal.com

The enzymatic mechanism of histone biotinylation is believed to involve two key enzymes: holocarboxylase synthetase (HCS) and biotinidase. unl.edunih.gov A proposed mechanism suggests that the cleavage of biocytin (B1667093) (biotinyl-lysine) by biotinidase results in the formation of a biotinyl-thioester intermediate, which involves a cysteine residue at the enzyme's active site. annualreviews.orgnih.govresearchgate.net This "this compound" intermediate is a crucial transient state before the biotinyl moiety is transferred to the ε-amino group of lysine residues on histones. annualreviews.orgnih.gov HCS is also recognized as a primary enzyme responsible for the biotinylation of histones in vivo. nih.gov

Research has demonstrated that histone biotinylation is not random; it occurs at specific sites, influencing various cellular processes. While it is considered a rare modification, its effects are significant. nih.gov Studies have linked histone biotinylation to the regulation of cell proliferation, the silencing of genes, and the cellular response to DNA damage. annualreviews.orgnih.gov For instance, an increase in histone biotinylation is observed during the early phases of the cell cycle. nih.gov Furthermore, biotinylation of histone H4 at lysine 12 (H4K12bio) has been shown to cause chromatin condensation, consistent with its enrichment in repressed genetic loci. nih.gov In one study, supplementation with biotin was found to increase histone biotinylation, leading to the reactivation of the WDR45 allele on the inactive X chromosome in cells from patients with Beta-Propeller-Protein-Associated Neurodegeneration (BPAN). mdpi.com

Despite its functional importance, there has been some scientific debate regarding the natural abundance of this modification. Some studies have struggled to detect biotin on native histones, suggesting it is an extremely rare event, while others provide unambiguous evidence for its existence and role as an epigenetic mark. nih.govnih.gov

Table 1: Identified Biotinylation Sites in Human Histones

Histone Biotinylated Lysine (K) Residues Reference(s)
H2A K9, K13, K125, K127, K129 oup.com
H3 K4, K9, K18 oup.com
H4 K8, K12 oup.comcore.ac.uk

Role of Biotin in Amino Acid Metabolism Studies

Biotin is fundamentally important in the metabolism of amino acids, where it functions as an essential cofactor for several carboxylase enzymes. mdpi.comresearchgate.netnih.gov These enzymes catalyze key carboxylation reactions in the catabolism of various amino acids. creative-proteomics.com In mammals, there are five biotin-dependent carboxylases, four of which are directly involved in the metabolic pathways of fatty acids, glucose, and amino acids. mdpi.comcreative-proteomics.com

The link between biotin and amino acid metabolism is most evident in the breakdown of branched-chain amino acids—leucine, isoleucine, and valine. mdpi.com Propionyl-CoA carboxylase (PCC) and methylcrotonyl-CoA carboxylase (MCC) are two mitochondrial enzymes that require biotin to function and are critical steps in the catabolic pathways of these amino acids. mdpi.comnih.gov Deficiencies in biotin can impair the function of these enzymes, leading to disruptions in amino acid metabolism. mdpi.com

Furthermore, biotin metabolism is interconnected with that of sulfur-containing amino acids, such as cysteine and methionine. mdpi.com Cysteine, in particular, plays a role in the synthesis of essential biochemicals like coenzyme A, which is involved in metabolic pathways where biotin is also a key player. targetmol.com Research in mice has shown that biotin deficiency can lead to a reduction in the levels of sulfur-containing amino acids, likely due to feedback inhibition on the metabolic pathways. mdpi.com In some organisms, cysteine also serves as a sulfur donor and a precursor for the biosynthesis of biotin itself. mdpi.com

The enzyme biotinidase, which is crucial for recycling biotin in the body, provides another link to cysteine. As mentioned previously, the catalytic mechanism of biotinidase involves the formation of a transient biotinyl-thioester intermediate with a cysteine residue in its active site before the biotin is released or transferred. annualreviews.orgnih.govresearchgate.net This highlights a direct, functional interaction between a biotin derivative and a cysteine residue at an enzymatic level, reinforcing the close relationship between biotin and amino acid biochemistry.

Table 2: Key Biotin-Dependent Carboxylases in Amino Acid Metabolism

Enzyme Abbreviation Cellular Location Metabolic Pathway Involvement Amino Acids Metabolized Reference(s)
Propionyl-CoA Carboxylase PCC Mitochondria Amino Acid Catabolism Isoleucine, Threonine, Valine, Methionine mdpi.comnih.gov
Methylcrotonyl-CoA Carboxylase MCC Mitochondria Amino Acid Catabolism Leucine mdpi.comnih.gov
Pyruvate Carboxylase PC Mitochondria Gluconeogenesis, Amino Acid Catabolism Alanine, Cysteine, Glycine, Serine, Threonine, Tryptophan (via Pyruvate) mdpi.comnih.gov

Analytical Methodologies for Biotin Cysteine Research

Mass Spectrometry-Based Analysis of Biotinylated Peptides and Proteins

Mass spectrometry (MS) stands as a cornerstone for the in-depth analysis of biotinylated peptides and proteins. frontiersin.orgnih.gov It provides crucial information on the precise site of biotinylation and enables the quantification of modified species. Modern MS-based proteomics workflows often involve the enzymatic digestion of biotinylated proteins into smaller peptides, which are then analyzed to identify the specific cysteine residues that have been modified. frontiersin.orgnih.gov

Fragmentation Analysis of Cysteine Biotinylation via Click Chemistry (CBCC) Conjugates

The use of click chemistry to attach biotin (B1667282) to cysteine residues, often via a "cysteine biotinylation via click chemistry" (CBCC) approach, has become a widespread strategy in chemoproteomics. acs.orgnih.govresearchgate.net This method typically involves reacting a cysteine-reactive probe containing an alkyne group with proteins, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotin-azide molecule. acs.orgresearchgate.net

During tandem mass spectrometry (MS/MS) analysis, these CBCC conjugates undergo fragmentation, producing characteristic ions that are diagnostic of the biotinylated cysteine peptide. acs.orgnih.govresearchgate.net Researchers have conducted in-depth analyses of the gas-phase fragmentation of these conjugates and identified both known and novel diagnostic fragment ions and peptide remainder ions. acs.orgnih.govresearchgate.netresearchgate.netescholarship.org A notable discovery is the identification of a candidate signature ion for CBCC peptides: a cyclic oxonium-biotin fragment ion. acs.orgnih.gov This specific ion is generated upon the fragmentation of the bond between the triazole nitrogen and the alkyl carbon of the linker. acs.orgnih.gov Understanding these fragmentation patterns is crucial for accurately identifying biotinylated peptides in complex mixtures and has led to enhanced coverage of the cysteine chemoproteome. acs.orgnih.govresearchgate.netresearchgate.net Detailed fragmentation analysis allows for the confident assignment of the biotinylation site to a specific cysteine residue within a peptide sequence. researchgate.net

Table 1: Key Fragmentation Ions in CBCC Conjugate Analysis
Fragment TypeDescriptionSignificance in Analysis
Signature Ions Characteristic fragments of the biotin moiety and the click chemistry linker. A prominent example is the cyclic oxonium-biotin fragment. acs.orgnih.govConfirms the presence of the biotin-cysteine modification.
Peptide Remainder Ions Fragments of the peptide that have lost the biotin tag but retain a portion of the linker. acs.orgnih.govresearchgate.netresearchgate.netProvides information about the peptide backbone sequence.
b and y ions Standard peptide backbone fragments.Used to determine the amino acid sequence of the peptide.

Quantitative Proteomic Approaches (e.g., IsoTOP-ABPP, Dual Labeling Biotin Switch Assay)

Quantitative proteomic strategies are vital for understanding the dynamics of cysteine biotinylation and other post-translational modifications. These methods allow for the comparison of biotinylation levels across different biological states.

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic platform for the global and quantitative analysis of cysteine reactivity. nih.govfrontiersin.orgnih.gov This technique utilizes an iodoacetamide (B48618) (IA) probe equipped with an alkyne handle. nih.govfrontiersin.org This probe labels reactive cysteine residues in native proteins. nih.gov A key advantage of using a smaller IA-alkyne probe over bulkier biotinylated reagents is its improved ability to label cysteines within the native protein context. nih.gov Following labeling, a "click" reaction is used to attach isotopically labeled cleavable tags. nih.govresearchgate.net This allows for the enrichment of probe-labeled peptides and their subsequent quantification by mass spectrometry. nih.gov The ratio of heavy to light isotopic tags for each peptide provides a precise measure of the change in cysteine reactivity between different samples, enabling the identification of functionally significant cysteines. nih.govresearchgate.net

The Dual Labeling Biotin Switch Assay is a method designed to enhance the detection of S-nitrosylation, a specific and labile post-translational modification of cysteine residues. ahajournals.orgnih.govnih.gov The traditional biotin-switch assay involves blocking free thiols, selectively reducing the S-nitrosothiol, and then labeling the newly exposed cysteine with a biotin tag. ahajournals.org However, studies have shown that using a single labeling reagent can lead to incomplete capture and biased datasets. ahajournals.orgnih.gov The dual-labeling strategy addresses this by using two different thiol-reactive tags in parallel, such as a pyridyldithiol-based reagent and an iodoacetyl-based reagent. ahajournals.orgnih.gov This approach has demonstrated that different subpopulations of S-nitrosylated cysteines are preferentially labeled by different reagents. ahajournals.orgnih.gov By combining the datasets from both labeling reactions, a more comprehensive and less biased profile of the S-nitrosoproteome can be achieved. ahajournals.orgnih.govnih.gov

Table 2: Comparison of Quantitative Proteomic Approaches
MethodPrincipleApplicationKey Advantage
isoTOP-ABPP Labels reactive cysteines with an IA-alkyne probe, followed by click chemistry attachment of isotopic tags for MS quantification. nih.govfrontiersin.orgnih.govGlobal, quantitative analysis of cysteine reactivity and identification of functional cysteines. nih.govresearchgate.netUses a less bulky probe for better access to native protein cysteines. nih.gov
Dual Labeling Biotin Switch Assay Uses two different thiol-reactive tags in parallel to label S-nitrosylated cysteines, followed by biotinylation and enrichment. ahajournals.orgnih.govnih.govMaximizes the detection of S-nitrosylated proteins by reducing labeling bias. ahajournals.orgnih.govProvides more comprehensive coverage of the S-nitrosoproteome. ahajournals.orgnih.gov

Affinity Chromatography and Immunoblotting Techniques

Affinity chromatography and immunoblotting are fundamental techniques for the isolation and detection of this compound containing proteins. These methods leverage the high-affinity interaction between biotin and streptavidin or avidin (B1170675).

Streptavidin/Avidin-Based Affinity Purification

The extremely strong and specific interaction between biotin and the proteins avidin and streptavidin is the basis for a highly effective method of affinity purification. nih.govcarlroth.com Biotinylated proteins within a complex mixture, such as a cell lysate, can be selectively captured by an immobilized streptavidin or avidin resin. researchgate.netacs.org

The general workflow involves incubating the sample containing biotinylated proteins with streptavidin- or avidin-coated beads (often agarose (B213101) or magnetic particles). gbiosciences.com After incubation, unbound proteins are washed away, leaving the biotinylated proteins bound to the resin. nih.gov While both streptavidin and avidin bind biotin with high affinity, streptavidin is often preferred as it is non-glycosylated and typically exhibits lower non-specific binding. gbiosciences.comavantorsciences.com

A significant challenge in this technique is the elution of the captured proteins due to the strength of the biotin-streptavidin interaction. nih.govnih.gov Elution often requires harsh, denaturing conditions (e.g., 8M guanidine-HCl), which can be detrimental to the protein's structure and function. nih.govgbiosciences.com To overcome this, methods have been developed that use monomeric avidin, which has a lower binding affinity, allowing for elution under milder conditions. gbiosciences.com Another strategy involves using biotinylating reagents that contain a cleavable linker, such as a disulfide bond, which can be broken by reducing agents like dithiothreitol (B142953) (DTT) to release the protein. nih.gov

Western Blotting and Chemiluminescence Detection of Biotinylated Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. nih.govresearchgate.net In the context of this compound research, it is used to identify biotinylated proteins. The process involves separating proteins by size using gel electrophoresis (SDS-PAGE) and then transferring them to a solid support membrane (e.g., nitrocellulose or PVDF). thermofisher.comfishersci.at

Instead of using a primary antibody to detect a specific protein, the blot is probed with a streptavidin or avidin conjugate. nih.govthermofisher.com This conjugate is typically linked to an enzyme, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP). thermofisher.combio-rad.combio-rad.com The enzyme catalyzes a reaction with a specific substrate to produce a detectable signal.

Chemiluminescent detection is a highly sensitive method where the enzyme-catalyzed reaction produces light. thermofisher.combio-rad.com This light can be captured on X-ray film or by a digital imaging system. thermofisher.com The use of luminol-based substrates for HRP is very common. thermofisher.com This method offers several advantages, including high sensitivity, a wide linear dynamic range for quantification, and the ability to strip and re-probe the blot. thermofisher.combiomol.com The signal is generated as long as the substrate is available, allowing for multiple exposures to optimize the signal-to-noise ratio. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Conjugate Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity of this compound conjugates and for separating complex mixtures of biotinylated peptides prior to mass spectrometry analysis. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide and protein separations. pepdd.com This technique separates molecules based on their hydrophobicity. pepdd.com The biotinylation of a peptide increases its hydrophobicity, leading to a longer retention time on an RP-HPLC column compared to its non-biotinylated counterpart. researchgate.net This shift in retention time can be used to effectively separate biotinylated species from unreacted peptides, allowing for the purification and analysis of the conjugate. researchgate.net

HPLC systems can be coupled directly online with a mass spectrometer (LC-MS), providing a powerful platform for the analysis of complex proteomic samples. frontiersin.orgnih.gov In such setups, the HPLC separates the peptide mixture, and the eluting peptides are directly ionized and analyzed by the mass spectrometer. Multidimensional HPLC approaches, which combine different separation modes (e.g., strong cation exchange followed by reversed-phase), can be used to reduce the complexity of highly intricate peptide mixtures from digested proteomes, enabling deeper analytical coverage. nih.gov

Computational and Theoretical Investigations of Biotin Cysteine Systems

Molecular Modeling of Cysteine Reactivity and Oxidation States

The sulfur atom of cysteine is highly versatile, capable of existing in various oxidation states (from -2 to +6), which makes it a critical determinant of protein structure and function. rsc.org The reactivity of a cysteine residue is finely tuned by its local protein microenvironment, including factors like electrostatics and redox potential. acs.orgnih.govresearchgate.net Computational methods are crucial for predicting the susceptibility of cysteine to oxidation into its various forms, such as sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H). acs.orgnih.govresearchgate.net

Molecular modeling approaches, including quantum mechanical/molecular mechanical (QM/MM) methods, are employed to analyze the oxidation reactions of cysteine residues. acs.org These models can simulate reactions with reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, to determine the energy barriers and thermodynamic favorability of different oxidation pathways. acs.org The pKa of the cysteine thiol group, which is a key indicator of its nucleophilicity and reactivity, is heavily influenced by the surrounding environment. acs.orgmdpi.com While the pKa of free cysteine is around 8.3-8.5, it can vary significantly within a protein, and computational tools like DelPhiPKA can predict these values with qualitative accuracy. acs.orgmdpi.commdpi.com

The local environment, including hydrogen bonding and solvent accessibility, plays a significant role in modulating the thermodynamics of different oxidation states. acs.org Computational analysis of protein structural data from sources like the Protein Data Bank (PDB) reveals that non-oxidized cysteines are often buried within the protein, while oxidized forms tend to be more solvent-exposed. acs.orgnih.gov Modeling also helps to understand how cysteine oxidation can act as a molecular switch, altering protein function and signaling pathways. rsc.orgbiorxiv.org For instance, computational modeling suggested that the oxidation of a specific cysteine residue to sulfenic acid could stabilize the catalytic loop of a kinase, thereby stimulating its activity. rsc.org

Table 1: Factors Influencing Cysteine Reactivity and Oxidation State

FactorDescriptionComputational ApproachReference
Local Electrostatics The charge distribution in the microenvironment surrounding the cysteine residue influences its pKa and susceptibility to oxidation.Continuum electrostatics, QM/MM calculations acs.orgnih.govresearchgate.net
pH and Redox Potential The ambient pH and redox potential are critical determinants of the thiol/thiolate equilibrium and the stability of various oxidation states.Constant pH Molecular Dynamics (CpHMD), pKa prediction algorithms acs.orgnih.govmdpi.com
Hydrogen Bonding Hydrogen bonds involving the cysteine sulfur can stabilize or destabilize certain oxidation states.Molecular mechanics, analysis of PDB structures acs.org
Solvent Accessibility The degree of exposure to solvent affects the residue's interaction with ROS and its overall reactivity.Solvent Accessible Surface Area (SASA) calculations acs.orgnih.gov
Reaction Mechanisms The specific reactive species (e.g., H₂O₂, superoxide) and reaction pathway determine the final oxidation product.QM/MM simulations, Gibbs free energy calculations acs.org

Molecular Dynamics Simulations of Biotin-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between biotin (B1667282) and its binding proteins, such as streptavidin and avidin (B1170675). sci-hub.seresearchgate.net These simulations have been fundamental in understanding the mechanics of the exceptionally strong, non-covalent biotin-streptavidin bond. nih.govlmu.de In many computational studies, cysteine residues are strategically introduced into protein structures, such as monovalent streptavidin, to serve as specific attachment points for covalent tethering in simulated force spectroscopy experiments. nih.govlmu.de

Steered molecular dynamics (SMD) simulations, in particular, have been used to investigate the unbinding process of biotin from streptavidin under an applied force, mimicking atomic force microscopy (AFM) experiments. nih.govlmu.deuni-muenchen.de These simulations have revealed that the mechanical stability of the complex is highly dependent on the geometry in which the force is applied. nih.gov For instance, when force is applied to the N-terminus of a monovalent streptavidin subunit, the unbinding force is significantly lower than when pulled from the C-terminus. nih.govlmu.de SMD simulations have provided a molecular explanation for this, showing that N-terminal pulling can lead to a partial unfolding of the N-terminal β-sheet, which in turn destabilizes the biotin binding pocket and facilitates its release. nih.govlmu.deuni-muenchen.de

MD simulations also shed light on conformational changes, such as the closing of a flexible loop (L3/4) over the binding pocket upon biotin binding, which is vital for the high-affinity interaction. researchgate.netlmu.de Furthermore, computational studies have explored how modifications to biotin, such as attaching it to other molecules, affect its accommodation within the binding pocket of avidin. nih.gov These simulations predict that the protein can deform at the surface of the binding pocket to accommodate larger biotin derivatives, without significant changes to the inner β-barrel structure responsible for the tight binding. nih.gov

Table 2: Key Findings from MD Simulations of Biotin-Protein Systems

Simulation TypeSystem StudiedKey FindingReference
Steered MD (SMD) Monovalent streptavidin-biotinUnbinding force is dependent on the pulling direction (N- vs. C-terminal tethering). nih.gov
Steered MD (SMD) N-terminally tethered streptavidin-biotinPartial unfolding of the N-terminal region precedes biotin unbinding, leading to lower rupture forces. lmu.deuni-muenchen.de
MD Avidin-biotin complexBiotin binding induces a "closed" conformation in loops surrounding the binding pocket, reducing their flexibility. researchgate.net
MD Streptavidin-biotin complexEnthalpic contributions, mainly from changes in solvation free energy, are key to binding cooperativity. aimspress.com
Computational Modeling Avidin with biotin derivativesThe binding pocket surface can deform to accommodate modified biotin, while the core binding region remains stable. nih.gov

Prediction of Functional Cysteine Residues and Binding Sites

Identifying which of the many cysteine residues in a proteome are functionally important is a significant challenge. nih.gov Computational approaches and reactivity profiling are powerful strategies for this purpose. nih.govnih.gov Functional cysteines often exhibit heightened nucleophilicity, or "hyperreactivity," which can be quantitatively measured and used as a predictor of their role. nih.gov These roles can include catalytic activity, redox regulation, or serving as sites for post-translational modifications. nih.govnih.gov

A proteomics method known as isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) allows for the quantitative, proteome-wide survey of cysteine reactivity. nih.gov Studies using this technique have shown that the most hyperreactive cysteines are highly enriched in functionally significant residues, such as active-site nucleophiles or redox-active disulfides. nih.gov Such hyperreactive cysteines have been identified as sites for modifications like glutathionylation and nitrosylation. nih.gov

Bioinformatics tools are also used to predict functional cysteine residues based on sequence and structural information. nih.gov These algorithms can classify cysteines into categories such as structural (disulfide-bonded), metal-coordinating, or catalytic. nih.gov For instance, programs like MetalPredator use libraries of known structural motifs to predict metal-binding sites involving cysteine residues. portlandpress.com The prediction of such sites is crucial, as cysteine is a favored amino acid for coordinating with metal ions like Fe³⁺. portlandpress.com These predictive methods are essential for annotating the function of uncharacterized proteins and for guiding protein engineering efforts. nih.govportlandpress.com In the context of biotin-binding proteins, these methods can help identify cysteine residues that are critical for structural integrity, regulation, or potential interaction sites for biotin or its conjugates. unil.ch

Comparative Genomic and Metabolic Pathway Analysis of Cysteine Metabolism

Cysteine is a central molecule in sulfur metabolism, serving as a precursor for essential compounds like glutathione (B108866), taurine, and coenzyme A. researchgate.net Comparative genomic and metabolic pathway analyses provide a broad overview of how cysteine synthesis and utilization are organized and regulated across different species. oup.complos.orgfrontiersin.org These large-scale computational analyses help reconstruct metabolic networks and identify the genes and regulatory elements involved. plos.orgfrontiersin.orgasm.org

In many bacteria, the metabolism of sulfur-containing amino acids like cysteine and methionine is controlled by specific transcriptional regulators. oup.comfrontiersin.org Comparative genomics has been instrumental in identifying the binding motifs for these regulators, such as CmbR and MtaR/MetR of the LysR family in streptococci. oup.com These studies have demonstrated that MtaR/MetR primarily regulates methionine metabolism, while CmbR is mainly involved in controlling cysteine metabolism. oup.com By comparing the genomes of various related bacteria, researchers can trace the evolution of these regulatory systems and identify which genes are part of a given regulon. asm.org

Metabolic pathway analysis, often performed with tools like MetaboAnalyst which utilizes databases such as KEGG, can identify the most significantly impacted pathways in a given biological state. researchgate.netgenome.jp Such analyses have shown that biotin metabolism is interconnected with cysteine and methionine metabolism. researchgate.netmdpi.com For example, biotin deficiency can lead to reduced levels of sulfur-containing amino acids, likely due to feedback mechanisms involving biotin-dependent carboxylases. mdpi.com Reconstructing the complete sulfur metabolic pathway in an organism, as has been done for yeasts like Hansenula polymorpha, can reveal unique metabolic strategies, such as the direct synthesis of cysteine from sulfide (B99878) as the sole pathway for incorporating inorganic sulfur. plos.org This systems-level understanding provides a crucial backdrop for studying the role of cysteine in any biological context, including its incorporation into biotin-cysteine systems.

Future Directions and Emerging Research Avenues

Innovations in Biotin-Cysteine Conjugation Chemistry

The covalent bond between biotin (B1667282) and cysteine is a cornerstone of many biotechnological applications. lightsource.ca Future advancements in this area are focused on creating more specific, efficient, and controllable conjugation methods.

One area of innovation involves the development of novel crosslinking reagents. For instance, dibromopyridazinediones functionalized with biotin have been shown to selectively label and re-bridge disulfide bonds in proteins, such as Fab fragments, in a single step. acs.org This approach not only attaches the biotin label but also maintains the protein's structural integrity. acs.org Similarly, the development of bis-thiol linkers offers a way to maintain inter-chain bridging in antibodies while introducing a payload, providing better control over the drug-to-antibody ratio (DAR). nih.gov

Another promising avenue is the refinement of "click chemistry" reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for conjugating biotin to molecules with high efficiency and specificity. bionordika.no Future research will likely focus on developing new catalysts and reaction conditions to further improve the speed, yield, and biocompatibility of these reactions.

Furthermore, there is a growing interest in developing cleavable linkers. Reagents like HPDP-Biotin, which forms a reversible disulfide bond with cysteine residues, allow for the capture and subsequent release of biotinylated molecules. thermofisher.com This is particularly useful in applications like affinity purification where recovery of the original molecule is desired. thermofisher.com Innovations in this area may lead to linkers that are sensitive to specific stimuli, such as light or specific enzymes, offering greater control over the release of the conjugated molecule.

Advancements in Proteomic Profiling Technologies

This compound conjugation is a critical component of many proteomic workflows, particularly in the study of cysteine modifications and the broader "cysteine redoxome." nih.gov Future advancements in this field will focus on enhancing the sensitivity, coverage, and quantification of these modifications.

One of the key challenges in proteomics is the low abundance of many proteins and their modifications. nih.govresearchgate.net Biotin-streptavidin enrichment is a powerful technique to overcome this limitation. nih.gov Future technologies will likely see the development of improved affinity resins and enrichment strategies to minimize non-specific binding and increase the recovery of biotinylated peptides. nih.gov For example, the use of engineered avidin-like proteins with reversible biotin-binding capabilities is a promising approach. researchgate.net

Chemoproteomic platforms are also becoming more sophisticated. The "Cys-Surf" platform, for example, combines cell surface glycoprotein (B1211001) capture with cysteine chemoproteomics to specifically profile the cysteinome of membrane proteins. acs.org This two-stage enrichment method significantly improves the coverage of this important class of proteins. acs.org Future developments in this area may integrate additional separation or enrichment steps to target specific subcellular compartments or protein complexes.

Novel Applications in Chemical Biology and Biotechnology Tool Development

The strong and specific interaction between biotin and avidin (B1170675)/streptavidin makes the this compound conjugate an invaluable tool in chemical biology and biotechnology. lightsource.ca Emerging research is focused on harnessing this interaction to create novel tools for sensing, imaging, and manipulating biological systems.

One exciting area is the development of new biosensors. Biotinylated nanoparticles, for instance, are being explored for the sensitive detection of cancer biomarkers. rsc.org By functionalizing these nanoparticles with antibodies that recognize specific cancer antigens, researchers can create highly specific and sensitive diagnostic tools. rsc.org

The development of new activity-based probes (ABPs) is another active area of research. nih.gov These probes are designed to covalently modify the active site of specific enzymes, providing a powerful tool for studying enzyme function. nih.gov Biotin-conjugated ABPs allow for the enrichment and identification of these enzymes from complex biological samples. nih.gov Future work in this area will likely focus on designing ABPs with greater specificity and the ability to target a wider range of enzymes.

Furthermore, the this compound system is being used to engineer novel protein functions. By introducing disulfide bonds at specific locations in streptavidin, researchers have been able to create a "molecular trap" for biotin that can be controlled by a chemical switch. lightsource.ca This technology could have applications in areas such as controlled drug release and the assembly of protein-based nanomaterials.

Interdisciplinary Approaches Integrating Synthesis, Analytics, and Computation

Addressing the complex challenges in modern biology requires a collaborative effort from scientists with diverse expertise. The study of this compound is no exception, and future progress will increasingly rely on interdisciplinary approaches that combine synthetic chemistry, advanced analytical techniques, and computational modeling.

Synthetic chemists play a crucial role in designing and creating novel this compound probes and conjugates with tailored properties. researchgate.netresearchgate.netacs.org This includes the development of new synthetic routes to produce these molecules more efficiently and with greater control over their structure and function. researchgate.netresearchgate.netacs.org For example, several novel syntheses of (+)-biotin from L-cysteine have been developed, offering more efficient and stereoselective routes to this important molecule. researchgate.netresearchgate.netacs.org

Analytical chemists are essential for developing and applying the sophisticated techniques needed to detect and quantify this compound conjugates in complex biological systems. This includes advanced mass spectrometry methods for proteomic profiling and high-resolution imaging techniques for visualizing the localization of these conjugates within cells and tissues. mdpi.com

Computational biologists contribute by developing models and algorithms to analyze the large datasets generated by these analytical techniques. asm.org This includes predicting the reactivity of cysteine residues, identifying potential drug targets, and modeling the interactions between this compound conjugates and their biological targets. asm.org For example, computational analyses have been used to study the metabolism of cysteine and its regulation in bacteria. asm.org

By integrating these different disciplines, researchers can gain a more comprehensive understanding of the roles of this compound in biology and develop new technologies with a wide range of applications in medicine and biotechnology.

Q & A

Q. What frameworks guide hypothesis formulation in studies involving this compound?

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure research questions. For example: “Does this compound labeling (Intervention) improve detection sensitivity (Outcome) in low-abundance serum proteins (Population) compared to fluorescent tags (Comparison)?” .

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